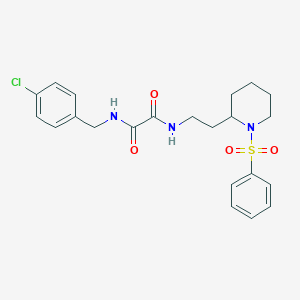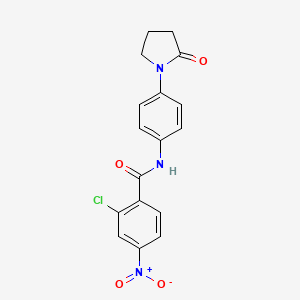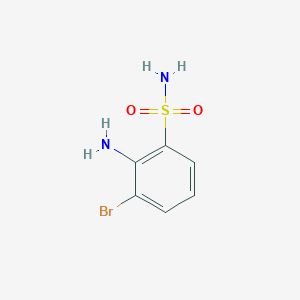
2-Amino-3-bromobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-bromobenzenesulfonamide is a chemical compound with the empirical formula C6H7BrN2O2S . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromine atom, an amino group, and a benzenesulfonamide group . The structure of this compound has been confirmed through various spectroscopic methods, including FTIR, 1H and 13C NMR, and MS spectroscopies .Scientific Research Applications
Photosensitizers for Photodynamic Therapy
The synthesis and characterization of new compounds incorporating benzenesulfonamide groups have shown potential applications in photodynamic therapy (PDT). A study highlights the synthesis of zinc phthalocyanines substituted with benzenesulfonamide derivatives, exhibiting high singlet oxygen quantum yields. These properties are crucial for effective PDT, suggesting the compounds' potential as Type II photosensitizers for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, with compounds exhibiting potent cell cycle inhibition properties, leading to clinical trials. These studies underline the significance of sulfonamide derivatives in developing novel antitumor agents, offering insights into the essential pharmacophore structure and drug-sensitive cellular pathways for oncolytic small molecules (Owa et al., 2002).
Synthesis of Amino Sugars
Research into the synthesis of 3,4-diamino-3,4-dideoxy-l-chiro-inositol from bromobenzene via a chemoenzymatic approach, employing p-toluenesulfonamide as a nucleophile, demonstrates the utility of sulfonamide derivatives in the synthesis of amino sugars. This highlights the role of sulfonamides in developing methodologies for synthesizing compounds with potential biological activity (Paul, Hobbs, Buccino, & Hudlický, 2001).
Anticancer Properties
The synthesis of novel compounds such as (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide has been investigated for their anticancer properties. The structural and biological evaluation of these compounds underscores the potential of benzenesulfonamide derivatives in cancer research, providing a foundation for the development of new anticancer agents (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Quinazolinones and Benzothiadiazine Dioxides Synthesis
An innovative procedure for the zinc-catalyzed oxidative transformation of 2-aminobenzenesulfonamide with benzyl alcohols has led to the synthesis of various quinazolinones and benzothiadiazine dioxides. These compounds are prepared in moderate to good yields, demonstrating the versatility of 2-aminobenzenesulfonamide in synthetic chemistry and its potential applications in developing pharmacologically active compounds (Sharif et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-bromobenzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, the compound prevents bacterial growth .
Biochemical Pathways
The compound affects the folic acid synthesis pathway . By acting as a competitive antagonist of PABA, it prevents the synthesis of folic acid, which is crucial for the production of DNA in bacteria . The downstream effect of this is the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for DNA production in bacteria, the compound effectively inhibits bacterial proliferation .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, a group of compounds to which 2-Amino-3-bromobenzenesulfonamide belongs, have extensive biological activities . They have been found to have unique antitumor, antidiabetic, antiviral, and anti-cancer properties .
Cellular Effects
It is known that benzenesulfonamide derivatives have shown anticancer and antimicrobial activities via inhibition of carbonic anhydrase IX . This enzyme plays a crucial role in pH regulation in tumor cells .
Molecular Mechanism
It is known that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX . This inhibition can lead to changes in gene expression, enzyme inhibition or activation, and changes in cellular metabolism .
Metabolic Pathways
It is known that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX , which plays a crucial role in many metabolic processes.
properties
IUPAC Name |
2-amino-3-bromobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUHMJUCTZMRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B2994575.png)
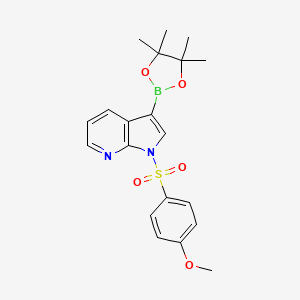
![Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2994578.png)
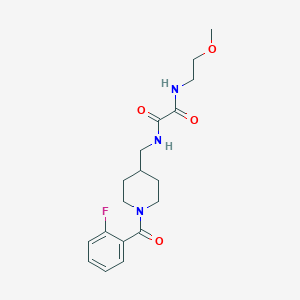

![ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2994585.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone](/img/structure/B2994588.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2994589.png)
